4-Propylnaphthalene-1,2-diol 4-Propylnaphthalene-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15969788
InChI: InChI=1S/C13H14O2/c1-2-5-9-8-12(14)13(15)11-7-4-3-6-10(9)11/h3-4,6-8,14-15H,2,5H2,1H3
SMILES:
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol

4-Propylnaphthalene-1,2-diol

CAS No.:

Cat. No.: VC15969788

Molecular Formula: C13H14O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

4-Propylnaphthalene-1,2-diol -

Specification

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
IUPAC Name 4-propylnaphthalene-1,2-diol
Standard InChI InChI=1S/C13H14O2/c1-2-5-9-8-12(14)13(15)11-7-4-3-6-10(9)11/h3-4,6-8,14-15H,2,5H2,1H3
Standard InChI Key DDKHHXWCPYTCBX-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=C(C2=CC=CC=C21)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Propylnaphthalene-1,2-diol belongs to the class of naphthols, which are naphthalene derivatives bearing hydroxyl (-OH) groups. The compound’s IUPAC name, 4-propylnaphthalene-1,2-diol, reflects its substitution pattern:

  • Naphthalene core: A fused bicyclic aromatic system comprising two benzene rings.

  • Hydroxyl groups: Positioned at carbons 1 and 2, contributing to the compound’s polarity and reactivity.

  • Propyl substituent: A three-carbon alkyl chain at carbon 4, introducing hydrophobic character .

The molecular structure is represented by the SMILES notation Oc1c(CCC)cccc2c1Occcc2, which encodes the spatial arrangement of functional groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC13H14O2\text{C}_{13}\text{H}_{14}\text{O}_{2}
Molecular weight202.25 g/mol
Purity (commercial)≥98%
Synonyms4-Propyl-1,2-dihydroxynaphthalene

Synthesis and Manufacturing

Industrial Production Methods

While specific details of its synthesis are proprietary, patented methodologies for analogous diols suggest plausible routes. For example, the one-pot synthesis of 1,2-pentanediol involves catalytic oxidation of alkenes using hydrogen peroxide and transition metal catalysts . Adapting this approach, 4-propylnaphthalene-1,2-diol could be synthesized via:

  • Friedel-Crafts alkylation: Introducing the propyl group to naphthalene using propyl halides and Lewis acid catalysts.

  • Hydroxylation: Subsequent oxidation or electrophilic aromatic substitution to install hydroxyl groups at positions 1 and 2 .

MolCore BioPharmatech, a leading manufacturer, produces the compound under ISO-certified conditions, emphasizing high-purity intermediates for pharmaceutical applications .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise placement of hydroxyl and propyl groups requires optimized catalysts and reaction conditions.

  • Byproduct formation: Competing reactions, such as over-oxidation or isomerization, necessitate stringent control of temperature and stoichiometry .

Physicochemical Characteristics

Thermodynamic Properties

Comparative analysis with propane-1,2-diol (a simpler diol) reveals trends:

  • Melting point: Expected to exceed -60°C (observed in propane-1,2-diol ) due to stronger intermolecular hydrogen bonding.

  • Solubility: Moderate solubility in polar solvents (e.g., methanol, ethanol) but limited in nonpolar media .

Applications in Industry and Research

Pharmaceutical Intermediates

4-Propylnaphthalene-1,2-diol is a precursor in synthesizing active pharmaceutical ingredients (APIs). Its diol functionality enables conjugation with other moieties via esterification or etherification, enhancing drug bioavailability .

Polymer Chemistry

The compound’s hydroxyl groups facilitate polymerization reactions, yielding resins and coatings with improved thermal stability. For instance, incorporation into epoxy resins enhances crosslinking density and mechanical strength .

Catalysis

As a ligand in transition metal complexes, it modulates catalytic activity in asymmetric synthesis. The rigid naphthalene backbone ensures stereochemical control during reactions .

Recent Advances and Future Directions

Green Synthesis Initiatives

Recent patents highlight efforts to replace traditional solvents with ionic liquids or supercritical CO₂, reducing environmental impact . Catalytic asymmetric hydroxylation methods are also under exploration to produce enantiomerically pure derivatives .

Biomedical Applications

Preliminary studies suggest potential as an antioxidant or antimicrobial agent, leveraging the redox activity of its hydroxyl groups . Further in vivo studies are needed to validate efficacy and safety.

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